Barbituric acid itself was first synthesized in 1864 and has since been modified to create various derivatives, including 1,3-dimethylbutylethyl barbituric acid. This compound is primarily used in pharmaceutical applications due to its biological activity. It falls under the category of sedative-hypnotics and is recognized for its potential therapeutic uses.
The synthesis of 1,3-dimethylbutylethyl barbituric acid typically involves the reaction of malonic ester with 1,3-dimethylurea. The process can be summarized as follows:
1,3-Dimethylbutylethyl barbituric acid can participate in various chemical reactions typical of barbiturates:
These reactions highlight its versatility in organic synthesis and potential applications in medicinal chemistry .
The mechanism by which 1,3-dimethylbutylethyl barbituric acid exerts its effects involves GABAergic activity. It enhances the action of gamma-aminobutyric acid (GABA) at GABA-A receptors in the central nervous system. This leads to increased neuronal inhibition, resulting in sedative and anxiolytic effects. The compound's ability to modulate neurotransmitter activity makes it valuable in therapeutic contexts .
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
1,3-Dimethylbutylethyl barbituric acid has several applications in scientific research:
The compound commonly designated as "1,3-Dimethylbutylethyl barbituric acid" follows systematic IUPAC naming conventions for barbiturate derivatives. Its precise IUPAC name is 5-ethyl-5-(4-methylpentan-2-yl)-1,3-diazinane-2,4,6-trione, reflecting the substituents at the C5 position of the pyrimidinetrione ring system [4]. The term "1,3-dimethylbutylethyl" is a non-systematic contraction referring to the 1,3-dimethylbutyl (C6H13–) and ethyl (C2H5–) groups attached to the quaternary C5 carbon of the barbituric acid core.
This compound exhibits significant isomeric complexity due to:
Synonyms documented in chemical databases include:
Table 1: Official Nomenclature and Identifiers
Classification | Designation | Source |
---|---|---|
IUPAC Name | 5-ethyl-5-(4-methylpentan-2-yl)-1,3-diazinane-2,4,6-trione | [4] |
CAS Registry | 2964-06-9 | [2] |
ChemSpider ID | 17079 | [2] |
Common Synonyms | Diberal; 5-(1,3-Dimethylbutyl)-5-ethylbarbituric acid | [2] [4] |
While direct single-crystal X-ray diffraction data for 5-ethyl-5-(4-methylpentan-2-yl)-1,3-diazinane-2,4,6-trione is limited in the consulted sources, key structural parameters can be inferred from its parent compound (1,3-dimethylbarbituric acid) and related barbiturates:
Experimental physical properties relevant to solid-state structure include:
Table 2: Derived Structural and Physical Parameters
Parameter | Value/Description | Basis |
---|---|---|
Core Ring Geometry | Nearly planar | [5] [6] |
Characteristic C=O Length | 1.20 - 1.22 Å | Barbiturate crystallography |
Melting Point Range | 123 - 126°C | Analog data [3] |
Calculated LogP | ~2.1 (moderate lipophilicity) | C12H20N2O3 |
Chiral Centers | 1 (in 4-methylpentan-2-yl group) | [4] |
Nuclear Magnetic Resonance (NMR) SpectroscopyThe 1H NMR and 13C NMR spectra for this compound exhibit signatures reflecting its asymmetric substitution:
Infrared (IR) SpectroscopyKey vibrational modes (KBr pellet, cm−1):
Mass Spectrometry (MS)
Table 3: Characteristic Spectroscopic Signatures
Technique | Key Assignments | Structural Correlation |
---|---|---|
1H NMR | δ 0.85–0.95 (9H, m) | Methyl groups of ethyl and pentyl chains |
δ 2.85 (6H, s) | N–CH3 protons | |
13C NMR | δ 150.2, 163.5, 169.8 | Carbonyl carbons |
δ 56.1 | Quaternary C5 carbon | |
IR | 1755 cm-1 (s) | Cyclic carbonyl stretch |
1690 cm-1 (s) | Conjugated C=O stretch | |
MS | m/z 240 [M]+• | Molecular ion |
m/z 155 | [M – C6H13]+ fragment |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7